9-(2-Fluorobenzylidene)-9h-fluorene
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Overview
Description
9-(2-Fluorobenzylidene)-9h-fluorene: is an organic compound that belongs to the class of fluorinated aromatic compounds. The presence of a fluorine atom in its structure imparts unique chemical and physical properties, making it a subject of interest in various fields of research and industry. Fluorinated compounds are known for their enhanced stability, bioavailability, and reactivity, which are valuable in pharmaceuticals, materials science, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Fluorobenzylidene)-9h-fluorene typically involves the condensation of 9H-fluorene-9-carbaldehyde with 2-fluorobenzaldehyde in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(2-Fluorobenzylidene)-9h-fluorene can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: 9-(2-Fluorobenzylidene)-9h-fluorene is used as a building block in organic synthesis
Biology: In biological research, fluorinated compounds are often used as probes or markers due to their ability to interact with biological molecules in specific ways. This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties. They may serve as intermediates in the synthesis of drugs with improved stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, that benefit from the enhanced properties imparted by the fluorine atom .
Mechanism of Action
The mechanism of action of 9-(2-Fluorobenzylidene)-9h-fluorene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .
Comparison with Similar Compounds
- 9-(2-Chlorobenzylidene)-9h-fluorene
- 9-(2-Bromobenzylidene)-9h-fluorene
- 9-(2-Iodobenzylidene)-9h-fluorene
Comparison: Compared to its chlorinated, brominated, and iodinated analogs, 9-(2-Fluorobenzylidene)-9h-fluorene exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius contribute to the compound’s enhanced stability, reactivity, and bioavailability. These properties make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
1229-63-6 |
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Molecular Formula |
C20H13F |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
9-[(2-fluorophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H13F/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-13H |
InChI Key |
UWKOZSVSOSWBLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)F |
Origin of Product |
United States |
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